1-(4-Ethynylbenzyl)-4-methylpiperazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

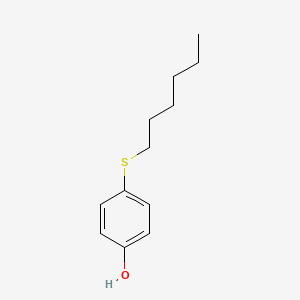

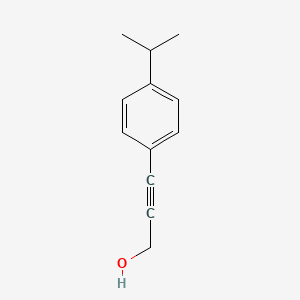

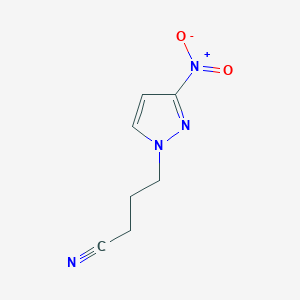

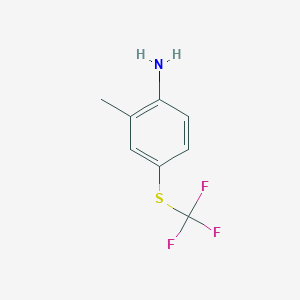

“1-(4-Ethynylbenzyl)-4-methylpiperazine” is a compound that consists of a piperazine ring, which is a six-membered ring with two nitrogen atoms at opposite positions in the ring. This piperazine ring is substituted at one position by a methyl group (CH3-) and at the opposite position by an ethynylbenzyl group. The ethynylbenzyl group consists of a benzene ring with an ethynyl group (-C≡CH) and a methyl group (-CH2-) attached .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The piperazine ring provides a basic (alkaline) property to the molecule, while the ethynyl group introduces acidity. The benzyl group is a common structural motif in many organic compounds and drugs, and it can influence the compound’s physical and chemical properties .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the piperazine ring could confer basicity, while the ethynyl group could confer acidity .Wissenschaftliche Forschungsanwendungen

Cyclization and Synthesis Methods

Piperazine derivatives are frequently used as intermediates in the synthesis of medicinal drugs. A study by Kushakova et al. (2004) highlighted the cyclization of N,N-Bis(2-chloroethyl)methylamine in aqueous hydrazine, leading to efficient methods for isolating compounds like 1-Amino-4-methylpiperazine, which is closely related to the core structure of interest (Kushakova, Kuznetsov, Chernobroviy, & Garabadgiu, 2004). This demonstrates the chemical's role in the synthesis of new pharmaceuticals.

Molecular Analysis and Characterization

Detailed molecular analysis such as NBO, HOMO, LUMO, and vibrational spectra (FTIR and FT Raman) of related piperazine compounds have been performed to understand their electronic properties and reactivity. Mahalakshmi and Balachandran (2015) carried out quantum chemical calculations and spectroscopic analysis on 1-Amino-4-methylpiperazine, providing insights into its electronic exchange interaction, charge delocalization, and molecular geometry (Mahalakshmi & Balachandran, 2015).

Anticancer Activity and Metabolism Studies

Jiang et al. (2007) studied the metabolism of 4-methylpiperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride (TM208) in rat bile, revealing extensive metabolism and identification of major metabolites. This research underlines the therapeutic potential and metabolic pathways of piperazine derivatives in anticancer applications (Jiang et al., 2007).

Hydrogen-Bonding and Crystal Structures

Research on multi-component hydrogen-bonding organic salts formed from 1-methylpiperazine with aromatic carboxylic acids by Yu et al. (2015) showcased the ability of piperazine derivatives to form diverse 3D net supramolecular architectures through robust hydrogen-bond interactions. This highlights their significance in the development of new materials and understanding molecular interactions (Yu et al., 2015).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

1-[(4-ethynylphenyl)methyl]-4-methylpiperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2/c1-3-13-4-6-14(7-5-13)12-16-10-8-15(2)9-11-16/h1,4-7H,8-12H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIMCFAYSUUEMGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC=C(C=C2)C#C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Ethynylbenzyl)-4-methylpiperazine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-((2-Hydroxyethyl)(methyl)amino)-5H-benzo[a]phenoxazin-5-one](/img/structure/B6326348.png)